molecular formula C11H15BrO B1581484 5-Phenoxypentyl Bromide CAS No. 22921-72-8

5-Phenoxypentyl Bromide

Cat. No.: B1581484
CAS No.: 22921-72-8
M. Wt: 243.14 g/mol
InChI Key: WNGRHTGNGQSCTL-UHFFFAOYSA-N
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Description

5-Phenoxypentyl Bromide, also known as 5-bromopentoxybenzene, is an organic compound with the molecular formula C11H15BrO. It is a brominated ether, characterized by a phenoxy group attached to a pentyl chain, which is further bonded to a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenoxypentyl Bromide can be synthesized through the reaction of phenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Phenol+1,5-DibromopentaneK2CO3,Solvent5-Phenoxypentyl Bromide\text{Phenol} + \text{1,5-Dibromopentane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} Phenol+1,5-DibromopentaneK2​CO3​,Solvent​5-Phenoxypentyl Bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Phenoxypentyl Bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of 5-phenoxypentanol, 5-phenoxypentylamine, etc.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of 5-phenoxypentane

Scientific Research Applications

5-Phenoxypentyl Bromide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a probe to study biochemical pathways and interactions .

Mechanism of Action

The mechanism of action of 5-Phenoxypentyl Bromide involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis. The phenoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity and utility in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopentyl Phenyl Ether
  • 5-Bromoamyl Phenyl Ether
  • Phenoxyethanol

Uniqueness

5-Phenoxypentyl Bromide is unique due to its specific structure, which combines a phenoxy group with a brominated pentyl chain. This combination imparts distinct reactivity and makes it suitable for a wide range of chemical reactions and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromopentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGRHTGNGQSCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177467
Record name Benzene, ((5-bromopentyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-72-8
Record name [(5-Bromopentyl)oxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22921-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((5-bromopentyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((5-bromopentyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a well-stirred suspension of sodium hydride (15.3 g, 0.32 mol; 50% oil dispersion) in dry DMF (500 ml) containing (25 g, 0.26 mol), was added dropwise 1,5-dibromopentane (122.3 g, 0.53 mol). After the addition was complete, the reaction mixture was stirred at 60°-70° C. for 4 hours. Most of the DMF was next removed under reduced pressure, and the residue was dissolved in ethyl acetate (250 ml). The organic extract was washed successively with a 5% sodium hydroxide solution, water and brine. After drying the organics over anhydrous magnesium sulfate, all volatiles were removed. The residual yellow liquid was then distilled under reduced pressure, and the pure product was collected at 118°-125° C./1 mm as a clear colorless liquid (26 g, 40% yield).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
122.3 g
Type
reactant
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

2-Benzyl-1-(5-phenoxypentyl)piperidine hydrobromide. From a mixture of 2-benzylpiperidine hydrochloride (500 mg, 2.36 mmol), K2CO3 (652 mg, 4.72 mmol, ) and 1-bromo-5-phenoxypentane (860 mg, 3.54 mmol) in CH3CN (25 mL) there was obtained the free amine as a clear amber oil; (568 mg, 71%); 1H NMR (CDCl3), 1.15-1.90 (m, 12H), 2.29-2.89 (m, 6H), 3.08 (dd, J1=12.6 Hz, J2=3.3 Hz, 1H), 3.97 (t, J=6.3 Hz, 2H), 6.85-7.33 (m, 10H).
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-Benzyl-1-(5-phenoxypentyl)piperidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
652 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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